molecular formula C9H10O3 B7934374 (3aR,4S,7R,7aS)-Hexahydro-4,7-methanoisobenzofuran-1,3-dione CAS No. 17812-27-0

(3aR,4S,7R,7aS)-Hexahydro-4,7-methanoisobenzofuran-1,3-dione

Cat. No.: B7934374
CAS No.: 17812-27-0
M. Wt: 166.17 g/mol
InChI Key: LQOPXMZSGSTGMF-RNGGSSJXSA-N
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Description

(3aR,4S,7R,7aS)-Hexahydro-4,7-methanoisobenzofuran-1,3-dione (CAS 129-64-6), commonly known as Carbic anhydride, is a bicyclic organic compound with the molecular formula C₉H₈O₃ and a molecular weight of 164.16 g/mol . It is a white crystalline solid soluble in chloroform and stable under inert atmospheric conditions . The compound is primarily used as a laboratory reagent for synthetic chemistry applications, including intermediates in pharmaceutical synthesis (e.g., lurasidone hydrochloride, an antipsychotic drug) . Its hazards include skin sensitization (H317), severe eye irritation (H318), and respiratory sensitization (H334), necessitating careful handling .

Properties

IUPAC Name

(1S,2R,6S,7R)-4-oxatricyclo[5.2.1.02,6]decane-3,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c10-8-6-4-1-2-5(3-4)7(6)9(11)12-8/h4-7H,1-3H2/t4-,5+,6+,7-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQOPXMZSGSTGMF-RNGGSSJXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1C3C2C(=O)OC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2C[C@@H]1[C@H]3[C@@H]2C(=O)OC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14166-28-0
Record name 14166-28-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122944
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 14166-28-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59061
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aR,4S,7R,7aS)-Hexahydro-4,7-methanoisobenzofuran-1,3-dione typically involves the reaction of norbornene derivatives with specific reagents. One common method includes the use of triethylamine in dimethylformamide (DMF) as a solvent . The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product’s purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. The use of automated reactors and continuous flow systems can enhance the production process, ensuring consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

(3aR,4S,7R,7aS)-Hexahydro-4,7-methanoisobenzofuran-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

(3aR,4S,7R,7aS)-Hexahydro-4,7-methanoisobenzofuran-1,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of (3aR,4S,7R,7aS)-Hexahydro-4,7-methanoisobenzofuran-1,3-dione involves its interaction with specific molecular targets and pathways. For instance, derivatives of this compound have shown inhibition effects on human carbonic anhydrase I and II isoenzymes, suggesting their potential in treating conditions related to these enzymes. The exact molecular targets and pathways can vary depending on the specific application and derivative used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Stereoisomers and Norbornane Derivatives

CAS 14166-28-0
  • Molecular Formula : C₉H₁₀O₃ (166.17 g/mol)
  • Structure: Stereoisomer of Carbic anhydride, identified as cis-exo-2,3-Norbornanedicarboxylic anhydride .
  • Key Differences :
    • Higher hydrogenation state (hexahydro vs. tetrahydro in Carbic anhydride).
    • Solubility and reactivity differences due to stereochemical variations.
  • Applications: Used in organic synthesis as a dienophile or cross-linking agent .
CAS 2746-19-2
  • Molecular Formula : C₉H₈O₃ (164.16 g/mol)
  • Structure : Stereoisomer with (3aR,4R,7S,7aS) configuration .
  • Key Differences: Distinct stereochemistry alters crystal packing and melting points.

Halogenated Derivatives for Agrochemical Use

5,6-Dichloro and 5,6-Dibromo Derivatives
  • Molecular Formula : C₉H₈Cl₂O₃ (Dichloro), C₉H₈Br₂O₃ (Dibromo)
  • Structure: Chlorine/bromine substituents on the norbornane framework .
  • Key Differences: Enhanced bioactivity: The dibromo derivative achieved 90% mortality against Diaphania hyalinata (melonworm) at LD₉₀, outperforming the non-halogenated parent compound . Selectivity: Some derivatives showed lower toxicity to non-target organisms (e.g., bees), making them promising agrochemicals .

Epoxy-Functionalized Analog

rel-(3aR,4R,7S,7aS)-Hexahydro-4,7-epoxyisobenzofuran-1,3-dione (CAS 29745-04-8)
  • Molecular Formula : C₈H₈O₄ (168.15 g/mol)
  • Structure: Incorporates an epoxy group instead of a methano bridge .
  • Key Differences :
    • Higher oxygen content increases polarity and alters reactivity (e.g., susceptibility to ring-opening reactions).
    • Hazards include skin irritation (H315) and respiratory sensitization (H335) .

Pharmaceutical Derivatives

Lurasidone Hydrochloride Intermediate
  • Structure : Carbic anhydride is a core component of lurasidone, a benzisothiazole antipsychotic .
  • Key Differences :
    • Stereochemical specificity : The (3aR,4S,7R,7aS) configuration is critical for binding to dopamine and serotonin receptors .
    • Regulatory status : Requires high purity (>99%) for pharmaceutical use, unlike agrochemical analogs .

Biological Activity

(3aR,4S,7R,7aS)-Hexahydro-4,7-methanoisobenzofuran-1,3-dione, also known by its CAS number 129-64-6, is a cyclic anhydride that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, toxicological profiles, and potential therapeutic applications based on a review of current literature and research findings.

Chemical Structure and Properties

The compound has a molecular formula of C₉H₈O₃ and a molecular weight of 164.16 g/mol. Its structure features a bicyclic system that contributes to its biological activity. The compound is characterized by the following physicochemical properties:

PropertyValue
Boiling PointNot available
SolubilityVery soluble (8.74 mg/ml)
Log P (octanol-water)1.33
Bioavailability Score0.55
BBB PermeantYes

1. Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

  • Antioxidant Activity : The compound has shown potential as an antioxidant, scavenging free radicals and protecting cellular components from oxidative damage.
  • Anti-inflammatory Properties : Studies suggest it may inhibit pro-inflammatory cytokines and pathways, making it a candidate for treating inflammatory diseases.
  • Antimicrobial Activity : Preliminary tests indicate that this compound possesses antimicrobial properties against various bacterial strains.

2. Toxicological Profile

The toxicological assessment of cyclic anhydrides like this compound reveals the following:

  • Acute Toxicity : The compound exhibits low acute toxicity with oral LD50 values ranging from 958 to 4460 mg/kg in animal studies. Dermal toxicity is also low with LD50 values exceeding 2000 mg/kg in rabbits .
  • Sensitization Potential : It has been classified as a respiratory and skin sensitizer. Occupational exposure can lead to allergic responses including asthma and dermatitis due to its ability to form hapten-protein conjugates .

Case Study 1: Antioxidant Activity

A study evaluated the antioxidant capacity of this compound using DPPH and ABTS assays. Results indicated significant scavenging activity comparable to established antioxidants like ascorbic acid.

Case Study 2: Anti-inflammatory Mechanisms

In vitro studies demonstrated that treatment with the compound reduced the expression of TNF-alpha and IL-6 in macrophage cell lines stimulated with lipopolysaccharides (LPS). This suggests its potential role in managing inflammatory conditions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3aR,4S,7R,7aS)-Hexahydro-4,7-methanoisobenzofuran-1,3-dione
Reactant of Route 2
(3aR,4S,7R,7aS)-Hexahydro-4,7-methanoisobenzofuran-1,3-dione

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